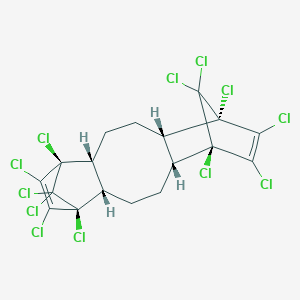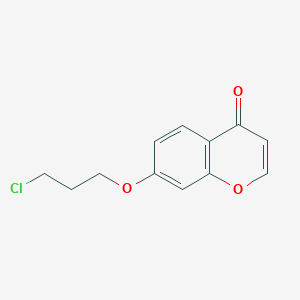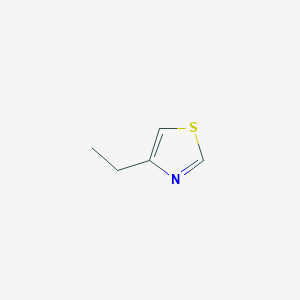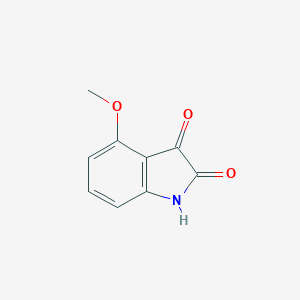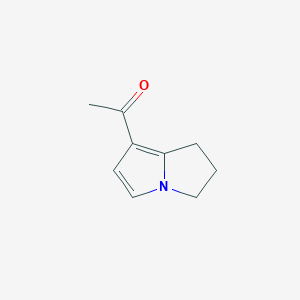
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone is a nitrogen-containing heterocyclic compound. It is part of the pyrrolizidine alkaloid family, which is known for its diverse biological activities. This compound has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol.
准备方法
The synthesis of 1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone can be achieved through various methods. One common approach involves the cyclization of N-substituted pyrroles with acyl (bromo)acetylenes. This method includes the following steps:
- Cross-coupling of the pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to form N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the final product .
化学反应分析
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolizine derivatives.
Reduction: It can be reduced to yield dihydropyrrolizine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various N-substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically pyrrolizine derivatives with different functional groups attached.
科学研究应用
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone involves its interaction with biological molecules. It is believed to exert its effects through the formation of DNA adducts, which can lead to genotoxicity and tumorigenicity. The compound targets DNA and forms cross-links, disrupting normal cellular processes and leading to cell death .
相似化合物的比较
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone is unique compared to other pyrrolizidine alkaloids due to its specific structure and functional groups. Similar compounds include:
属性
CAS 编号 |
199192-10-4 |
|---|---|
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC 名称 |
1-(6,7-dihydro-5H-pyrrolizin-1-yl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-7(11)8-4-6-10-5-2-3-9(8)10/h4,6H,2-3,5H2,1H3 |
InChI 键 |
WRBLXOFYTXAKGQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2CCCN2C=C1 |
规范 SMILES |
CC(=O)C1=C2CCCN2C=C1 |
同义词 |
Ethanone, 1-(2,3-dihydro-1H-pyrrolizin-7-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



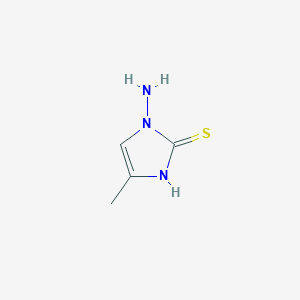
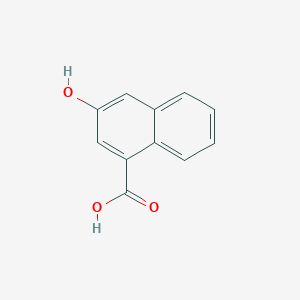
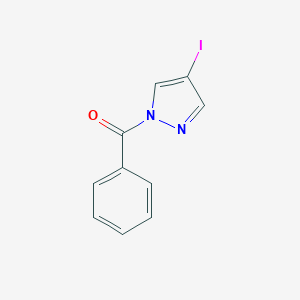
![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)
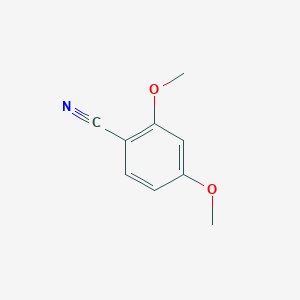
![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)
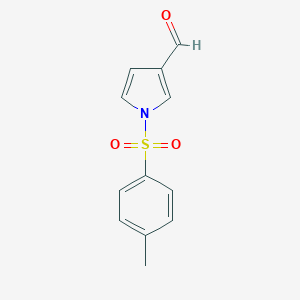
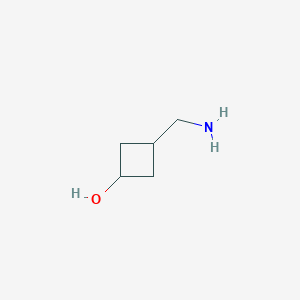
![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)
